molecular formula C11H6BrF2NO B8336752 2-Bromo-6-(3,4-difluorophenoxy)pyridine

2-Bromo-6-(3,4-difluorophenoxy)pyridine

Cat. No. B8336752
M. Wt: 286.07 g/mol
InChI Key: GWLVWLRTPYHLKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-(3,4-difluorophenoxy)pyridine is a useful research compound. Its molecular formula is C11H6BrF2NO and its molecular weight is 286.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-6-(3,4-difluorophenoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-(3,4-difluorophenoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H6BrF2NO

Molecular Weight

286.07 g/mol

IUPAC Name

2-bromo-6-(3,4-difluorophenoxy)pyridine

InChI

InChI=1S/C11H6BrF2NO/c12-10-2-1-3-11(15-10)16-7-4-5-8(13)9(14)6-7/h1-6H

InChI Key

GWLVWLRTPYHLKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)OC2=CC(=C(C=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3,4-difluorophenol (1.55 g, 11.9 mmol), 2,6-dibromopyridine (2.82 g, 11.9 mmol), and Cs2CO3 (3.88 g, 11.9 mmol) in N-Methyl-2-pyrrolidinone (10 mL) was stirred at 100° C. for 18 h, then was cooled to rt. EtOAc (10 mL) and 1N aq. NaOH (20 mL) were added to the reaction mixture. The organic layer was separated and washed with water (3×) and brine, dried (MgSO4), and filtered. The filtrate was concentrated in vacuo. The crude product was chromatographed (SiO2; continuous gradient of EtOAc/hexanes from 0% to 10% over 12 min) to give the title compound (2.90 g, 10.1 mmol, 85% yield) as a clear oil, which eventually became a white solid. 1H NMR (CDCl3) δ: 7.56 (t, J=7.8 Hz, 1H), 7.24 (d, J=7.5 Hz, 1H), 7.18 (q, J=9.1 Hz, 1H), 7.06-7.00 (m, 1H), 6.92-6.87 (m, 1H), 6.85 (d, J=8.1 Hz, 1H); 19F NMR (CDCl3) δ: −134.55 (d, J=21.4 Hz), −142.14 (d, J=21.3 Hz).
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
3.88 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
85%

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